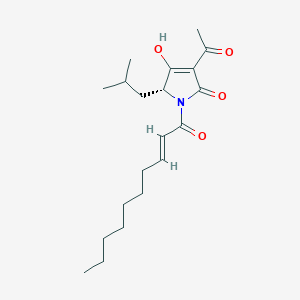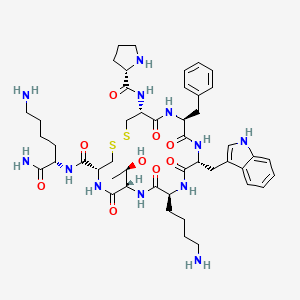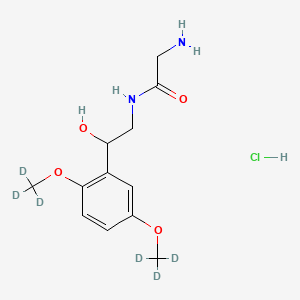
Dieicosanoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Given the absence of direct information on "Dieicosanoin," we can explore general principles that might apply to its synthesis if it is structurally related to known compounds. For example, the synthesis of complex organic molecules often involves strategies like the Diels-Alder reaction, a common method for constructing cyclic structures. An example of an innovative synthesis approach is the N-heterocyclic carbene (NHC)-catalyzed Diels-Alder reaction, which has been used for the synthesis of fused pyrano[2,3-b]indoles with high diastereo- and enantioselectivity (Yang et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often involves computational and experimental techniques to determine the arrangement of atoms within a molecule. Molecular dynamics simulations, for instance, can provide insights into the phase behavior and structural properties of organic compounds, such as n-eicosane, which has been studied for its crystal growth rates using a united atom model (Waheed et al., 2002).
Chemical Reactions and Properties
Chemical reactions and properties of a compound like "Dieicosanoin" would be closely related to its functional groups and molecular structure. Eicosanoids, for example, are biologically active lipids with diverse roles in physiological and pathological processes, including inflammation and cancer (Wang & Dubois, 2010). Understanding the chemical reactivity of similar compounds can provide insights into potential reactions and properties.
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, and solubility, are determined by their molecular structure. Simulation studies, like those on n-eicosane, offer valuable data on the physical properties and phase behavior of long-chain hydrocarbons, which could be relevant for understanding similar compounds (Yi & Rutledge, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are key to comprehending a compound's behavior in various environments. Studies on related lipid compounds, such as eicosanoids, highlight the importance of understanding the synthesis, function, and regulation of biologically active molecules (Bozza et al., 2011).
Scientific Research Applications
Role in Medicine Development : Basic science research, including studies on eicosanoids, has led to new therapeutic agents for a variety of diseases. Investigations into the structure and function of small molecules have identified novel therapeutic targets (Samuelsson, 2012).
Cardiovascular and Metabolic Health : Policosanol, a derivative from the eicosanoid family, was studied for its effects on low-density lipoprotein (LDL) oxidation. In a trial, it significantly increased the resistance of LDL to oxidative modification, suggesting potential benefits for cardiovascular health (Menéndez et al., 2001). However, another study found policosanol ineffective in treating hypercholesterolemia (Dulin et al., 2006).
Inflammation and Disease : Eicosanoids play critical roles in inflammation, cancer, and metabolic diseases. They are involved in cell proliferation, apoptosis, metabolism, and migration, and imbalances in eicosanoid signaling contribute to the pathogenesis of these diseases (Wymann & Schneiter, 2008).
Lipid Signaling in Disease : The complex network of lipid signaling, including eicosanoids, is a key factor in various diseases. This includes their roles in inflammation, cancer, and metabolic disorders, offering potential targets for therapeutic intervention (Wymann & Schneiter, 2008).
Impact on Asthma and Allergic Diseases : Eicosanoids are involved in the pathophysiological processes of asthma and allergies. They are key mediators in bronchoconstriction and airway inflammation, making them targets for drug development in these areas (Sokolowska et al., 2020).
Metabolomic Signature in Diabetes : A study identified a metabolomic signature in type-2 diabetes mellitus, including alterations in eicosanoid levels. This provides insights into the metabolic alterations associated with diabetes and potential markers for early detection and subgroup differentiation (Padberg et al., 2014).
Mechanism of Action
Target of Action
1,3-Diarachidin, also known as Dieicosanoin, is a diacylglycerol featuring arachidic acid at the sn-1 and sn-3 positions
Mode of Action
It is known that diacylglycerols, the class of compounds to which 1,3-diarachidin belongs, play a crucial role in various cellular processes, including signal transduction and lipid metabolism .
Biochemical Pathways
They also serve as secondary messengers in signal transduction pathways .
Pharmacokinetics
It is known that the compound is a lipid molecule, suggesting that it may be absorbed in the intestines, distributed in the body via lipoproteins, metabolized in the liver, and excreted in the bile .
Result of Action
It is known that diacylglycerols, the class of compounds to which 1,3-diarachidin belongs, can modulate a variety of cellular processes, including cell signaling, membrane dynamics, and energy metabolism .
Action Environment
It is known that the biosynthesis of similar compounds, such as stilbenes, can be influenced by various environmental factors, including light, temperature, and biotic stress .
properties
IUPAC Name |
(2-hydroxy-3-icosanoyloxypropyl) icosanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKBHKRXKVKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | DG(20:0/0:0/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Diarachidin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













